Ethyl 1-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate
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Overview
Description
ETHYL 1-[1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a benzothiadiazole moiety, which is known for its electron-withdrawing properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This can be achieved by reacting o-phenylenediamine with thionyl chloride in pyridine, yielding 2,1,3-benzothiadiazole.
Sulfonylation: The benzothiadiazole is then sulfonylated using appropriate sulfonyl chlorides under controlled conditions.
Coupling with Piperidine Derivatives: The sulfonylated benzothiadiazole is coupled with piperidine derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can be performed on the benzothiadiazole ring.
Substitution: Various substitution reactions can occur, especially on the benzothiadiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while reduction can lead to dihydrobenzothiadiazole derivatives.
Scientific Research Applications
ETHYL 1-[1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the electronic properties of the compound. This, in turn, affects its interaction with biological targets and pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog that shares the benzothiadiazole core but lacks the piperidine and ester functionalities.
1,2,4-Benzothiadiazine-1,1-dioxide: Another related compound with a different substitution pattern on the benzothiadiazole ring.
Uniqueness
ETHYL 1-[1-(2,1,3-BENZOTHIADIAZOLE-4-SULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE is unique due to its combination of the benzothiadiazole moiety with piperidine and ester functionalities, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H26N4O5S2 |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
ethyl 1-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C20H26N4O5S2/c1-2-29-20(26)15-6-10-23(11-7-15)19(25)14-8-12-24(13-9-14)31(27,28)17-5-3-4-16-18(17)22-30-21-16/h3-5,14-15H,2,6-13H2,1H3 |
InChI Key |
MICMQVXWKSAAIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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